molecular formula C20H30O6 B054998 Mmoup CAS No. 122923-02-8

Mmoup

Cat. No. B054998
CAS RN: 122923-02-8
M. Wt: 366.4 g/mol
InChI Key: VNJXWASJSACRCA-UHFFFAOYSA-N
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Description

Mmoup, also known as 3-methyl-2-oxopentanoic acid, is a natural compound that has recently gained attention due to its potential applications in scientific research. This compound is found in various plant species, including the Chinese herb Radix Salviae Miltiorrhizae, and has been shown to possess numerous biological activities. In

Mechanism of Action

The exact mechanism of action of Mmoup is not fully understood, but it is thought to involve the modulation of various signaling pathways. For example, Mmoup has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. Additionally, Mmoup has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Mmoup has been shown to possess various biochemical and physiological effects. For example, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, while decreasing the levels of reactive oxygen species. Additionally, Mmoup has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Mmoup in lab experiments is its low toxicity and high purity. Additionally, the synthesis method for Mmoup is relatively simple and can be easily scaled up for large-scale production. However, one limitation of using Mmoup in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are numerous future directions for the research on Mmoup. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of Mmoup and to identify potential drug targets. Finally, more research is needed to optimize the synthesis method for Mmoup and to improve its solubility in aqueous solutions.
Conclusion:
In conclusion, Mmoup is a promising natural compound that has numerous potential applications in scientific research. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Additionally, its low toxicity and high purity make it a viable option for lab experiments. Further research is needed to fully understand the mechanism of action of Mmoup and to explore its potential as a therapeutic agent.

Synthesis Methods

Mmoup can be synthesized through a multistep process using readily available starting materials. One of the most common methods involves the condensation of 2-methyl-3-oxobutanoic acid with acetaldehyde, followed by decarboxylation and subsequent reduction. This method yields Mmoup in good yields and high purity, making it a viable option for large-scale production.

Scientific Research Applications

Mmoup has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, Mmoup has been shown to modulate the immune system, making it a potential therapeutic agent for autoimmune disorders.

properties

CAS RN

122923-02-8

Product Name

Mmoup

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

2-[8,10-bis(methoxymethoxy)-9-methyl-2-oxatricyclo[5.4.0.03,8]undec-6-en-6-yl]pent-3-yn-2-ol

InChI

InChI=1S/C20H30O6/c1-6-9-19(3,21)14-7-8-17-20(25-12-23-5)13(2)15(24-11-22-4)10-16(26-17)18(14)20/h13,15-17,21H,7-8,10-12H2,1-5H3

InChI Key

VNJXWASJSACRCA-UHFFFAOYSA-N

SMILES

CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O

Canonical SMILES

CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O

synonyms

2-(7,9-bis(methoxymethoxy)-8-methyl-11-oxatricyclo(4.4.1.0(2,7))undec-2-en-3-yl)-3-pentyn-2-ol
MMOUP

Origin of Product

United States

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